molecular formula C10H10ClN B8603723 2-(5-Chloropent-1-ynyl)pyridine

2-(5-Chloropent-1-ynyl)pyridine

Cat. No.: B8603723
M. Wt: 179.64 g/mol
InChI Key: LGWHMCXHWDLWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloropent-1-ynyl)pyridine is a valuable chemical intermediate designed for research and development applications. This compound features a pyridine ring, a hallmark of many pharmacologically active molecules, linked to a chloropentynyl chain. The distinct molecular architecture, combining a halogenated alkyl tail with an alkyne function and a heteroaromatic head, makes it a versatile building block for synthetic chemists. Its primary research value lies in its potential for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular structures for drug discovery programs and advanced material science. Researchers can utilize the reactive chlorine atom for substitution reactions or the terminal alkyne for metal-catalyzed couplings, such as Sonogashira or Click Chemistry. This compound is offered with guaranteed high purity and consistency. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

2-(5-chloropent-1-ynyl)pyridine

InChI

InChI=1S/C10H10ClN/c11-8-4-1-2-6-10-7-3-5-9-12-10/h3,5,7,9H,1,4,8H2

InChI Key

LGWHMCXHWDLWQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(5-Chloropent-1-ynyl)pyridine with structurally related compounds based on the evidence provided:

Property This compound (Inferred) 2-(Chloromethyl)pyridine Hydrochloride 5-(4-Chlorophenyl)-1H-pyridin-2-one 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine
Molecular Formula C₁₀H₉ClN (est.) C₆H₆ClN·HCl C₁₁H₈ClNO C₁₇H₁₃ClN₄ (example)
Molecular Weight (g/mol) ~179.6 (est.) 164.03 221.65 300.76
Melting Point Not reported Not explicitly stated (white-yellow solid) Not reported 268–287°C
Key Functional Groups Pyridine, alkyne, chlorine Pyridine, chloromethyl Pyridone, chlorophenyl Pyridine, chloro, amino, substituted phenyl
Reactivity Alkyne coupling, halogen substitution Nucleophilic substitution (Cl) Hydrogen bonding (pyridone) Cross-coupling (Cl, amino groups)
Bioactivity Unknown Irritant (skin/eyes) Not reported Antimicrobial potential
Synthetic Utility Building block for heterocycles Intermediate in organic synthesis Limited data Scaffold for drug discovery

Key Differences and Insights:

Substituent Effects on Reactivity :

  • The terminal alkyne in this compound distinguishes it from analogs like 2-(chloromethyl)pyridine, enabling unique reactivity in click chemistry or polymerization .
  • Chlorine Position : The chlorine in 5-(4-chlorophenyl)-1H-pyridin-2-one is on a phenyl ring, reducing electrophilicity compared to aliphatic chlorine in this compound .

Physical Properties: Melting points for chloro-pyridines vary widely. For example, 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine derivatives melt at 268–287°C, whereas 2-(chloromethyl)pyridine hydrochloride is a lower-melting solid . This suggests that this compound may exhibit intermediate values depending on crystallinity.

Biological Potential: While this compound’s bioactivity is unstudied, analogs with chloro-phenyl groups (e.g., ) show antimicrobial activity, implying that its alkyne chain could enhance membrane permeability or target binding .

Synthetic Challenges :

  • The alkyne group in this compound may complicate synthesis compared to simpler chloromethyl derivatives. highlights efficient methods for multi-substituted pyridines, which could be adapted .

Q & A

Q. What are common synthetic routes for preparing 2-(5-Chloropent-1-ynyl)pyridine, and how can reaction conditions be optimized?

The synthesis of pyridine derivatives with alkyne substituents often employs Sonogashira coupling , where a halogenated pyridine reacts with a terminal alkyne in the presence of a palladium catalyst and copper iodide. For this compound, a 2-chloropyridine precursor could react with 5-chloropent-1-yne under inert conditions. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio .
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product (typical yields: 60–75%) .
  • Safety : Use Schlenk lines to exclude moisture/oxygen and handle chlorinated intermediates in fume hoods .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyridine ring and alkyne substitution. Chlorine-induced deshielding in ¹³C NMR (~δ 120–140 ppm for pyridine carbons) .
  • IR Spectroscopy : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., dehalogenated species) using reverse-phase C18 columns .
  • Elemental Analysis : Validate stoichiometry (C: ~60%, H: ~4.5%, Cl: ~16%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a versatile scaffold for:

  • Enzyme inhibitors : The alkyne group enables "click chemistry" for attaching pharmacophores (e.g., triazoles) targeting proteases or kinases .
  • Receptor ligands : Pyridine’s nitrogen can coordinate metal ions in metalloenzyme inhibitors .
  • Bioprobes : Fluorescent tagging via alkyne-azide cycloaddition for cellular imaging .

Advanced Research Questions

Q. How can researchers address instability of this compound under acidic or oxidative conditions?

The compound’s alkyne and pyridine moieties are prone to hydrolysis or oxidation. Mitigation strategies include:

  • Storage : Under nitrogen at –20°C in amber vials to prevent photodegradation .
  • Buffered solutions : Use pH 7–8 phosphate buffers to avoid acid-catalyzed alkyne hydration .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to suppress radical-mediated oxidation .
  • Inert reaction conditions : Conduct reactions in anhydrous solvents (e.g., dichloromethane) with molecular sieves .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the alkyne’s LUMO often aligns with Pd(0) catalysts in Sonogashira coupling .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .
  • Docking studies : Model interactions with biological targets (e.g., acetylcholinesterase) to prioritize synthetic modifications .

Q. How should researchers resolve contradictions in reported bioactivity data for pyridine-alkyne derivatives?

Discrepancies may arise from impurities, assay variability, or structural analogs. Systematic approaches include:

  • Reproducibility checks : Repeat assays in triplicate using independent synthetic batches .
  • Byproduct analysis : Use LC-MS to rule out interference from dechlorinated or oxidized byproducts .
  • Structure-activity relationship (SAR) studies : Compare activity of this compound with analogs (e.g., 5-bromo or unsubstituted alkynes) .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
CatalystPd(PPh₃)₂Cl₂/CuI (1:2)
Reaction Temperature65°C
SolventTHF
Yield68%

Table 2. Common Degradation Pathways and Mitigation

PathwayMitigation StrategyReference
Alkyne hydrationAnhydrous solvents
Pyridine oxidationBHT stabilizer
Chlorine lossLow-temperature storage

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